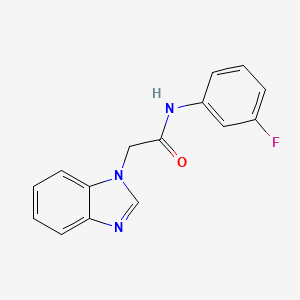
(E)-N-(2-benzylpyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(2-benzylpyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide, also known as 2-benzyl-3-(3,4,5-trimethoxyphenyl)-N-(pyrazin-2-yl)prop-2-enamide, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
Mechanism of Action
The mechanism of action of (E)-N-(2-benzylpyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It has also been reported to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes such as topoisomerase IIα and cyclin-dependent kinase 2 (CDK2), which are involved in the growth and proliferation of cancer cells. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
(E)-N-(2-benzylpyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide has several advantages and limitations for laboratory experiments. One of the advantages is its potential as an anticancer agent, which makes it a valuable tool for cancer research. However, the limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on (E)-N-(2-benzylpyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide. One of the directions is to investigate its potential as a therapeutic agent for cancer treatment. Further studies are needed to determine its efficacy and safety in preclinical and clinical trials. Another direction is to explore its potential as a tool for studying the role of enzymes in cancer cell growth and proliferation. Additionally, studies could be conducted to investigate its potential as a lead compound for the development of new anticancer drugs.
Synthesis Methods
The synthesis of (E)-N-(2-benzylpyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide has been reported using different methods. One of the commonly used methods involves the reaction of this compound(3,4,5-trimethoxyphenyl)prop-2-enoic acid with hydrazine hydrate and pyrazine-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Scientific Research Applications
(E)-N-(2-benzylpyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide has shown potential applications in scientific research, particularly in the field of cancer research. This compound has been reported to exhibit anticancer activity by inhibiting the growth and proliferation of cancer cells. It has been studied in various cancer cell lines such as breast cancer, lung cancer, and colon cancer.
properties
IUPAC Name |
(E)-N-(2-benzylpyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-27-18-13-17(14-19(28-2)22(18)29-3)9-10-21(26)24-20-11-12-23-25(20)15-16-7-5-4-6-8-16/h4-14H,15H2,1-3H3,(H,24,26)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUAKDKWQGUGCY-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=CC=NN2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=CC=NN2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

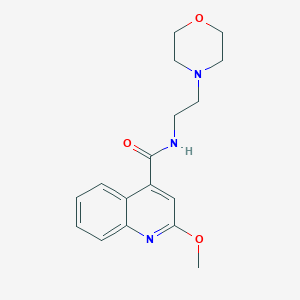


![4-[(4,6-Diaminopyrimidin-2-yl)sulfanylmethyl]benzoic acid](/img/structure/B7638531.png)
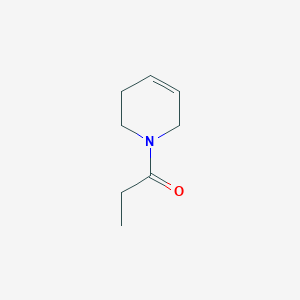

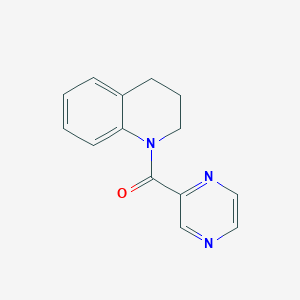



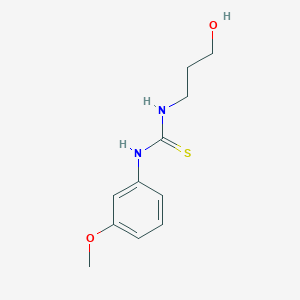

![2-[(3S)-3-aminopiperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B7638615.png)
